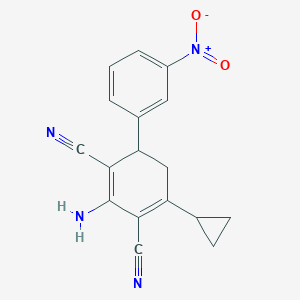![molecular formula C14H14N4O6 B5199774 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione, also known as DNPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and other organic solvents. DNPH is a derivative of isoindole-1,3-dione and is often used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Mécanisme D'action
The mechanism of action of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction between the carbonyl group of the target compound and the hydrazine group of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione. This reaction results in the formation of a stable hydrazone, which can be easily detected and quantified by various analytical methods. The reaction is usually carried out under controlled conditions to ensure high yield and specificity of the product.
Biochemical and Physiological Effects:
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione is not known to have any significant biochemical or physiological effects on living organisms. It is a relatively stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, exposure to high concentrations of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione may cause irritation to the skin, eyes, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including high sensitivity and specificity for carbonyl compounds, ease of use, and compatibility with various analytical methods. However, 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione also has some limitations, including potential interference from other compounds, low solubility in some solvents, and the need for controlled conditions to ensure high yield and purity of the product.
Orientations Futures
There are several future directions for the use of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of carbonyl compounds using 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione. Another area of interest is the application of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione in the study of carbonyl compounds in biological samples, such as blood, urine, and tissues. Additionally, the use of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione in the development of new drugs and materials is an area of active research.
Méthodes De Synthèse
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized through the reaction between 2,4-dinitrophenylhydrazine and hexahydro-1H-isoindole-1,3(2H)-dione. The reaction is usually carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The resulting 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione can then be purified by recrystallization or other methods.
Applications De Recherche Scientifique
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in many natural and synthetic substances. 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified by various analytical methods such as HPLC, GC-MS, and UV-Vis spectroscopy.
Propriétés
IUPAC Name |
2-(2,4-dinitroanilino)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6/c19-13-9-3-1-2-4-10(9)14(20)16(13)15-11-6-5-8(17(21)22)7-12(11)18(23)24/h5-7,9-10,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHWBDIKFRNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)